molecular formula C16H11Cl2N B13997457 3-Benzyl-2,6-dichloroquinoline CAS No. 918519-00-3

3-Benzyl-2,6-dichloroquinoline

Cat. No.: B13997457
CAS No.: 918519-00-3
M. Wt: 288.2 g/mol
InChI Key: KOUBQILEHSJTPY-UHFFFAOYSA-N
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Description

3-Benzyl-2,6-dichloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2,6-dichloroquinoline typically involves the condensation of 2,6-dichloroquinoline with benzyl halides under basic conditions. One common method is the reaction of 2,6-dichloroquinoline with benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,6-dichloroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-2,6-dichloroquinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloroquinoline
  • 3-Benzylquinoline
  • 2-Chloro-3-benzylquinoline

Uniqueness

3-Benzyl-2,6-dichloroquinoline is unique due to the presence of both benzyl and dichloro substituents on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918519-00-3

Molecular Formula

C16H11Cl2N

Molecular Weight

288.2 g/mol

IUPAC Name

3-benzyl-2,6-dichloroquinoline

InChI

InChI=1S/C16H11Cl2N/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2

InChI Key

KOUBQILEHSJTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Cl)Cl

Origin of Product

United States

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